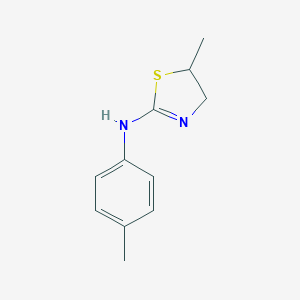
5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine, also known as MTMEA, is a compound that has been of interest in scientific research due to its potential therapeutic applications. This compound belongs to the thiazole class of compounds and has been found to exhibit various biochemical and physiological effects. In
作用機序
The exact mechanism of action of 5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. Specifically, 5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine has been found to increase levels of serotonin, dopamine, and norepinephrine in the brain, which are all neurotransmitters that play a role in regulating mood and emotion.
Biochemical and Physiological Effects:
In addition to its antidepressant and anxiolytic effects, 5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine has been found to exhibit other biochemical and physiological effects. For example, it has been found to have antioxidant properties, which may be beneficial in the treatment of various diseases associated with oxidative stress. 5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine has also been found to exhibit anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
One advantage of using 5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine in lab experiments is that it is relatively easy to synthesize and purify, making it readily available for research studies. However, one limitation is that there is limited information available on its toxicity and safety profile, which may limit its use in certain types of studies.
将来の方向性
There are many potential future directions for research on 5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine. One area of interest is in the development of new antidepressant and anxiolytic drugs based on the structure of 5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine. Another area of interest is in the investigation of its potential therapeutic applications in other areas, such as in the treatment of oxidative stress-related diseases or inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine and its potential side effects and toxicities.
合成法
The synthesis of 5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine involves the reaction of 4-methylphenyl isothiocyanate with 2-amino-3-methyl-1,3-thiazoline in the presence of a suitable solvent such as ethanol or methanol. The reaction is typically carried out at room temperature and yields 5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine as a white crystalline powder with a melting point of 120-122°C.
科学的研究の応用
5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine has been the subject of various scientific research studies due to its potential therapeutic applications. One such application is in the treatment of depression and anxiety disorders. 5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine has been found to exhibit antidepressant and anxiolytic effects in animal models, making it a promising candidate for further research in this area.
特性
IUPAC Name |
5-methyl-N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-8-3-5-10(6-4-8)13-11-12-7-9(2)14-11/h3-6,9H,7H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYUFMHJLUCTHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)NC2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-hydroxy-1-naphthyl)diazenyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B512283.png)
![5-methyl-4-[(3-phenyl-1H-pyrazol-5-yl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B512288.png)
![(4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B512290.png)
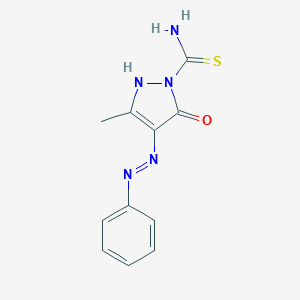
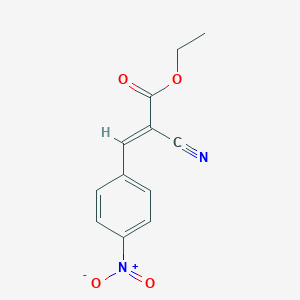


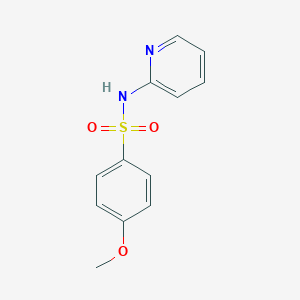
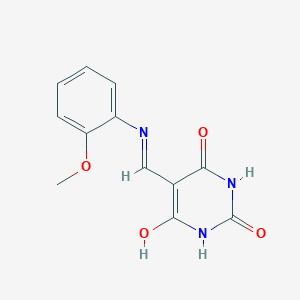
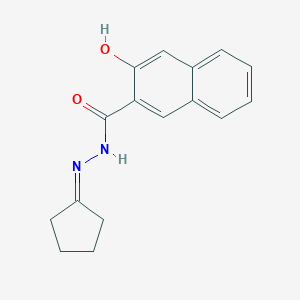

![1-[(4-Chloro-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B512314.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]-3-methylpiperidine](/img/structure/B512317.png)
![1-Chloro-4-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-methylbenzene](/img/structure/B512320.png)